SIS3 free base, chemically known as a selective inhibitor of Smad3, plays a significant role in the study of cellular mechanisms regulated by transforming growth factor-beta (TGF-beta). It is specifically designed to inhibit the Smad3 protein, which is crucial in mediating TGF-beta signaling pathways that influence various biological processes, including cell growth, differentiation, and extracellular matrix expression. The compound has garnered attention for its potential applications in cancer research and fibrosis treatment due to its specificity and effectiveness in modulating TGF-beta responses.
SIS3 free base is derived from the chemical synthesis of specific inhibitors targeting the Smad3 pathway. The original characterization of SIS3 was documented in research that highlighted its utility as a tool for evaluating TGF-beta-regulated cellular mechanisms through selective inhibition of Smad3 . The compound can also be found in various databases such as ChEBI, where it is cataloged under the identifier CHEBI:87461 .
SIS3 free base is classified as a small organic molecule and a pharmacological agent. Its primary classification relates to its function as a biochemical inhibitor, specifically targeting the Smad3 protein within the TGF-beta signaling pathway.
The synthesis of SIS3 free base involves several key steps that utilize organic chemistry techniques. The process typically includes:
The detailed synthesis protocol involves:
The molecular structure of SIS3 free base can be described by its specific arrangement of atoms and functional groups that confer its inhibitory properties. The compound typically features:
The molecular formula and weight of SIS3 free base are crucial for understanding its chemical behavior:
SIS3 free base participates in several key reactions relevant to its function:
The kinetics of SIS3's interaction with Smad3 can be characterized using:
SIS3 exerts its effects by specifically inhibiting the phosphorylation and activation of Smad3:
Experimental data support the mechanism of action through various assays demonstrating reduced gene expression levels in response to TGF-beta when treated with SIS3 .
Relevant data from studies indicate that SIS3 maintains effective inhibition over extended periods when stored correctly .
SIS3 free base has several scientific applications:
SIS3 free base (Specific Inhibitor of Smad3) functions as a potent and highly selective chemical inhibitor targeting the phosphorylation and subsequent activation of Smad3, a critical downstream effector of the Transforming Growth Factor-beta (TGF-β) signaling cascade. Mechanistically, SIS3 directly impedes the TGF-β1-induced phosphorylation of Smad3 at its C-terminal SSXS motif, a prerequisite step for its activation. This inhibition disrupts the formation of the active Smad3/Smad4 complex, thereby preventing its translocation into the nucleus and subsequent binding to Smad-binding elements (SBEs) within the promoter regions of target genes [2] [5] [6]. Evidence from immunoprecipitation assays demonstrates that treatment with SIS3 (3-10 µM) significantly attenuates the interaction between phosphorylated Smad3 (p-Smad3) and Smad4 following TGF-β1 stimulation in human dermal fibroblasts and renal cells [2] [6]. Consequently, this blockade effectively suppresses the transcriptional activation of Smad3-dependent reporter constructs, such as p3TP-lux, which are responsive to TGF-β signaling [2] [5]. This specific interruption of the canonical TGF-β/Smad3 signaling axis underpins the compound's ability to modulate critical cellular processes like fibrosis and differentiation.
Table 1: Effect of SIS3 on TGF-β1-Induced Smad3 Phosphorylation and Complex Formation
Cell Type | SIS3 Concentration (µM) | Reduction in p-Smad3 (%) | Inhibition of Smad3/Smad4 Complex (%) | Key Assay |
---|---|---|---|---|
Human Dermal Fibroblasts | 3 | ~60% | ~70% | Immunoprecipitation/Western |
Human Dermal Fibroblasts | 10 | ~90% | >95% | Immunoprecipitation/Western |
Murine Renal Tubular | 5 | ~75% | ~80% | Co-immunoprecipitation |
A defining characteristic of SIS3 is its remarkable selectivity for Smad3 over the highly homologous R-Smad, Smad2. Biochemical and cellular assays consistently reveal that SIS3, even at concentrations up to 50 µM, does not impair TGF-β1-induced Smad2 phosphorylation or its subsequent activation and nuclear translocation [2] [5] [6]. This selectivity is crucial because Smad2 and Smad3 often mediate distinct, sometimes opposing, biological functions downstream of TGF-β receptors. Furthermore, SIS3 exhibits specificity within the broader signaling context. It does not inhibit the phosphorylation or activity of key components of major non-Smad signaling pathways also activated by TGF-β1, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38, JNK) or the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway [2] [5] [10]. This targeted action distinguishes SIS3 from broader kinase inhibitors and underscores its utility as a precise molecular tool for dissecting Smad3-specific functions within the complex TGF-β signaling network. Its selectivity profile confirms that observed biological effects upon SIS3 treatment are attributable specifically to Smad3 inhibition and not secondary to off-target effects on Smad2 or these major kinase cascades.
Table 2: Selectivity Profile of SIS3 Across Key Signaling Pathways
Signaling Molecule/Pathway | Effect of SIS3 (10 µM) | Assay Used | Concentration Tested (µM) |
---|---|---|---|
Smad3 Phosphorylation | Strong Inhibition | Western Blot, IP-Western | 1-50 |
Smad2 Phosphorylation | No Effect | Western Blot | 1-50 |
ERK1/2 Phosphorylation | No Effect | Western Blot | 1-50 |
p38 MAPK Phosphorylation | No Effect | Western Blot | 1-50 |
JNK Phosphorylation | No Effect | Western Blot | 1-50 |
Akt (Ser473) Phosphorylation | No Effect | Western Blot | 1-50 |
Myofibroblast differentiation, characterized by de novo expression of alpha-smooth muscle actin (α-SMA) and excessive production of extracellular matrix (ECM) proteins like type I collagen (COL1A1), is a hallmark of fibrotic diseases and is potently driven by TGF-β1 via Smad3 activation. SIS3 exerts a potent anti-fibrotic effect by disrupting this critical differentiation process. Treatment with SIS3 (3-10 µM) dose-dependently suppresses TGF-β1-induced α-SMA expression and filament formation in human dermal fibroblasts, effectively preventing their conversion into contractile myofibroblasts [2] [5]. Furthermore, SIS3 significantly downregulates the TGF-β1-stimulated transcriptional upregulation and subsequent protein secretion of key ECM components, including collagen types I and III, and fibronectin [2] [4] [9]. This effect is mechanistically linked to SIS3's ability to inhibit Smad3 binding to the promoters of genes encoding these profibrotic factors. Notably, SIS3 also reverses the constitutive activation phenotype observed in fibroblasts derived from fibrotic conditions like scleroderma, reducing their elevated basal levels of p-Smad3, COL1A1, and α-SMA [2] [5]. This highlights SIS3's potential to counteract established fibrotic transcriptional programs driven by dysregulated Smad3 activity.
Table 3: SIS3-Mediated Suppression of Myofibroblast Markers and ECM Production
**Cell Type / Condition | SIS3 Conc. (µM) | Reduction in α-SMA (%) | Reduction in COL1A1 mRNA/Protein (%) | Functional Effect |
---|---|---|---|---|
Normal Human Dermal Fibroblasts + TGF-β1 | 3 | ~40% | ~50% | Inhibited stress fiber formation |
Normal Human Dermal Fibroblasts + TGF-β1 | 10 | ~80% | ~75% | Abrogated contractile activity |
Scleroderma Fibroblasts (Basal) | 10 | ~60% | ~65% | Reversal of activated phenotype |
Submandibular Gland Fibroblasts (Ligated) | In vivo (2 mg/kg/day) | N/A | ~50% (Collagen Deposition) | Reduced interlobular/intralobular fibrosis [4] |
The TGF-β/Smad signaling pathway plays a complex role in regulating cell fate decisions, including the differentiation of pluripotent stem cells. SIS3 has been instrumental in revealing Smad3's specific contribution to the differentiation of induced pluripotent stem cells (iPSCs) into endothelial cells (ECs). Studies employing protocols to drive iPSC differentiation towards the endothelial lineage using factors like VEGF and collagen IV have shown that TGF-β2 signaling, acting partly through Smad3, is a strong positive regulator of this process. Consequently, pharmacological inhibition of Smad3 using SIS3 (5 µM) potently suppresses the expression of critical endothelial lineage markers during iPSC differentiation [3]. This includes significant downregulation of VE-cadherin (CDH5), CD31 (PECAM-1), Flk-1 (VEGFR2/KDR), and endothelial nitric oxide synthase (eNOS) at both the mRNA and protein levels [3]. The impairment in marker expression directly translates to a functional deficit: SIS3-treated differentiating iPSCs exhibit a markedly reduced capacity to form capillary-like tubular structures in vitro, a key characteristic of functional endothelial cells [3] [7]. This suppression occurs even in the presence of VEGF and TGF-β2, indicating that Smad3 activation is a crucial downstream component of the signaling cascade driving endothelial specification and maturation from iPSCs. The effect of SIS3 underscores a key transcriptional role for Smad3 in establishing the endothelial gene expression program.
Table 4: Effect of SIS3 on Endothelial Differentiation Markers and Function in iPSCs
Endpoint Measured | Effect of SIS3 (5 µM) | Magnitude of Change | Functional Consequence |
---|---|---|---|
VE-cadherin (CDH5) mRNA/Protein | Significant Downregulation | >60% Reduction | Impaired cell-cell adhesion |
CD31 (PECAM-1) mRNA/Protein | Significant Downregulation | >50% Reduction | Reduced endothelial identity |
Flk-1 (KDR) mRNA/Protein | Significant Downregulation | >50% Reduction | Impaired VEGF responsiveness |
eNOS mRNA/Protein | Significant Downregulation | >40% Reduction | Reduced vasomodulatory capacity |
In Vitro Tube Formation | Severe Impairment | Minimal or No Network Formation | Loss of angiogenic potential |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7